Suzuki-Miyaura Cross-Coupling Efficiency
The presence of the 7-chloro substituent on the pyrrolo[2,3-c]pyridine scaffold is essential for enabling the reported high-efficiency Suzuki-Miyaura cross-coupling. The method described by Savitha et al. [1] utilizes the 7-chloro-6-azaindole core with the XPhos-PdG2 precatalyst to achieve 'excellent conversions' for a diverse array of boronic acids and potassium organotrifluoroborates. A key differentiation is that the reaction proceeds smoothly while maintaining an unprotected free N-H group on the azaindole ring, a feature that is often incompatible with less specific catalytic systems. While direct comparative yield data versus the unsubstituted 1H-pyrrolo[2,3-c]pyridine (CAS 54415-85-9) is not reported in the same study, the method's development specifically around the 7-chloro derivative highlights its unique reactivity profile. The unsubstituted analog lacks the halogen handle and would require additional synthetic steps (e.g., halogenation) prior to coupling, thereby reducing overall yield and increasing cost.
| Evidence Dimension | Cross-Coupling Reactivity |
|---|---|
| Target Compound Data | Excellent conversion; compatible with unprotected N-H and low catalyst loading [1] |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9): No halogen handle; requires additional pre-functionalization |
| Quantified Difference | Qualitative difference in synthetic efficiency; the target compound enables a direct cross-coupling step that is not possible with the comparator. |
| Conditions | Microwave-assisted Suzuki-Miyaura coupling with XPhos-PdG2 precatalyst; boronic acids and potassium organotrifluoroborates [1] |
Why This Matters
This evidence supports procurement of the 7-chloro derivative for streamlined medicinal chemistry campaigns, as it provides a built-in synthetic vector for rapid analog generation that the unsubstituted core cannot offer without additional, yield-lowering synthetic steps.
- [1] Savitha, B., Reddy, E. K., Parthasarathi, D., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. 2019; 23(3):697-707. View Source
